7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that features an indole moiety, a spirocyclic structure, and a dioxane ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its spirocyclic structure and the presence of a dioxane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
142207-51-0 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
7-(1H-indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H18N2O2/c1-2-4-12-11(3-1)9-13(17-12)14-10-15(5-6-16-14)18-7-8-19-15/h1-4,9,14,16-17H,5-8,10H2 |
InChI Key |
AZPUZXBGYLBKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC12OCCO2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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